- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael AdditionChemistry - A European Journal, 2019, 25(44), 10284-10289,
Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)

944401-58-5 structure
Nome del prodotto:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Numero CAS:944401-58-5
MF:C11H15BF3N3O2
MW:289.06191277504
MDL:MFCD09952051
CID:841532
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine
- FEVSQCNVVXXUBK-UHFFFAOYSA-N
- C11H15BF3N3O2
- BCP14924
- EBD842651
- QC
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
-
- MDL: MFCD09952051
- Inchi: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
- Chiave InChI: FEVSQCNVVXXUBK-UHFFFAOYSA-N
- Sorrisi: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F
Proprietà calcolate
- Massa esatta: 289.12100
- Massa monoisotopica: 289.1209414 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70.3
- Peso molecolare: 289.06
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 70.26000
- LogP: 1.95800
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222211-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥64.0 | 2024-04-17 | |
eNovation Chemicals LLC | D481054-5g |
5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |
944401-58-5 | 95% | 5g |
$2280 | 2024-05-24 | |
eNovation Chemicals LLC | D481054-1g |
5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |
944401-58-5 | 95% | 1g |
$790 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111781-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 97% | 250mg |
¥205.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18880-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥61.0 | 2023-09-06 | |
Chemenu | CM129457-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
$165 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-200mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 200mg |
404.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-50mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 50mg |
128.0CNY | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-25mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 25mg |
¥95.40 | 2022-08-31 | |
Ambeed | A347155-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
$77.0 | 2024-08-02 |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 120 °C
Riferimento
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Riferimento
- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
Riferimento
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Pi 3-kinase inhibitors and methods of their use, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C
Riferimento
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C
Riferimento
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C
Riferimento
- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
Riferimento
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Method of inhibiting hamartoma tumor cells, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
Riferimento
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
Riferimento
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Letteratura correlata
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Categorie correlate
- Solventi e chimici organici Composti organici Alcol/Etere
- Solventi e chimici organici Composti organici Composti eterociclici organici diazini Ammi nopirimidinici e derivati
- Solventi e chimici organici Composti organici Composti eterociclici organici diazini Pirimidine e derivati delle pirimidine Ammi nopirimidinici e derivati
944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine) Prodotti correlati
- 2639625-71-9(5-aminobicyclo3.2.1octane-1-carboxylic acid hydrochloride)
- 2171438-28-9(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)
- 1955531-37-9(oxolane-3,4-diamine dihydrochloride)
- 2227848-18-0(tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate)
- 20052-07-7(4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester)
- 901266-89-5(8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline)
- 2622-63-1(1H-Benzimidazole,1-methyl-2-phenyl-)
- 1339081-24-1(2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide)
- 1804368-80-6(2-(Difluoromethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1806174-30-0(Methyl 2-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):155.0/342.0